molecular formula C22H19NO4 B4399402 N-(1,3-benzodioxol-5-ylmethyl)-4-(benzyloxy)benzamide

N-(1,3-benzodioxol-5-ylmethyl)-4-(benzyloxy)benzamide

Cat. No. B4399402
M. Wt: 361.4 g/mol
InChI Key: TXDSJECMXNNVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-(benzyloxy)benzamide, also known as BDB, is a chemical compound that has been gaining attention in the scientific community due to its potential pharmacological properties. BDB belongs to the class of benzamide derivatives and has been studied for its potential as a therapeutic agent in various fields such as cancer research, neuroscience, and drug development.

Mechanism of Action

The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-(benzyloxy)benzamide is not fully understood, but it is believed to act on several molecular targets. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and induce apoptosis through the activation of caspase enzymes. In neuroscience, this compound has been shown to protect neurons from oxidative stress and inflammation, which are implicated in neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, this compound has been shown to protect neurons from oxidative stress and inflammation. This compound has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1,3-benzodioxol-5-ylmethyl)-4-(benzyloxy)benzamide in lab experiments is its potential as a therapeutic agent in various fields of research. This compound has been shown to have potential as a cancer treatment, neuroprotective agent, and drug development tool. However, one of the limitations of using this compound in lab experiments is its potential toxicity, as high doses of this compound have been shown to be toxic to cells in vitro.

Future Directions

There are several future directions for the research on N-(1,3-benzodioxol-5-ylmethyl)-4-(benzyloxy)benzamide. One potential direction is to further study the mechanism of action of this compound, as the exact molecular targets of this compound are not fully understood. Another potential direction is to optimize the synthesis of this compound to increase the yield and purity of the compound. Additionally, further research is needed to determine the potential toxicity of this compound in vivo and its potential as a therapeutic agent in humans.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-(benzyloxy)benzamide has been studied extensively for its potential as a therapeutic agent in various fields of research. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neuroscience, this compound has been studied for its potential as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential as a drug development tool, as it can be used to modify the pharmacological properties of existing drugs.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c24-22(23-13-17-6-11-20-21(12-17)27-15-26-20)18-7-9-19(10-8-18)25-14-16-4-2-1-3-5-16/h1-12H,13-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDSJECMXNNVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.